

Pemigatinib expanded access program efficacy safety

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Compound Focus: Pemigatinib

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Efficacy & Safety Profile of Pemigatinib

Aspect	Details
Approved Indication	Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1] [2].
Recommended Phase II Dose	13.5 mg orally, once daily, on an intermittent schedule (2 weeks on, 1 week off) [1].
Key Efficacy Data (from Clinical Trials)	
- Overall Response Rate (ORR)	37.0% - 43.2% in patients with <i>FGFR2</i> fusions/rearrangements [1] [3].
- Complete Response (CR) Rate	Approximately 3% [3].
- Median Duration of Response (DOR)	7.3 to 8.1 months [1].

Aspect	Details
- Median Progression-Free Survival (PFS)	7.0 months [1].
Key Safety Data (from Clinical Trials)	
- Most Common Treatment-Emergent Adverse Event (TEAE)	Hyperphosphatemia (75.0%; grade ≥ 3 , 2.3%) [1]. This is an on-target, pharmacodynamic effect of FGFR inhibition.
- Other Common TEAEs	Alopecia, diarrhea, fatigue, dysgeusia, dry eyes [4] [3].
- TEAE Management	Dose interruption (51.6%), dose reduction (10.9%), and TEAE-related discontinuation (10.2%) were reported [1].
Expanded Access Program (EAP) Findings	
- Primary Focus	Safety and tolerability in a real-world context [5].
- Most Frequent Adverse Event	Hyperphosphatemia (22.5%) [5].
- Most Common Serious AE	Cholangitis (3.4%) [5].
- Treatment Discontinuation due to AEs	7.9% of patients [5].

Experimental & Clinical Trial Protocols

For research and development professionals, the methodologies from key studies are detailed below.

FIGHT-101 (Phase I/II First-in-Human Study)

- **Objective:** To evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **pemigatinib** in patients with refractory advanced malignancies [1].

- **Study Design:**
 - **Part 1 (Dose Escalation):** Used a 3 + 3 design to determine the maximum tolerated dose (MTD) and pharmacologically active dose. No DLTs were reported, and the MTD was not reached [1].
 - **Part 2 (Dose Expansion):** Evaluated the recommended phase II dose (13.5 mg QD) in tumors with FGF/FGFR alterations [1].
- **Dosing Schedules:** Patients received **pemigatinib** either continuously or on an intermittent schedule (2 weeks on/1 week off) [1].
- **Key Assessments:**
 - **Safety:** Frequency, duration, and severity of TEAEs graded by CTCAE v4.03. Hyperphosphatemia was graded per a study-specific guideline [1].
 - **Efficacy:** Tumor assessment per RECIST 1.1 by investigators every three cycles [1].
 - **Pharmacodynamics/Pharmacokinetics:** Serum phosphate levels were monitored as a marker of target engagement. Blood samples were collected at multiple timepoints to determine **pemigatinib** plasma concentrations [1].

FIGHT-202 (Phase II Registrational Study)

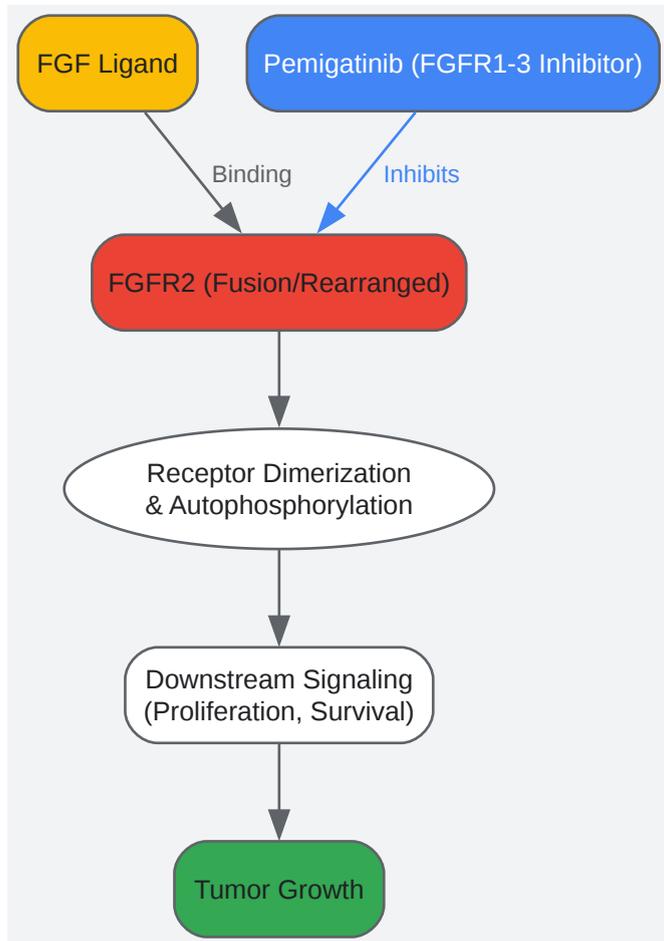
- **Objective:** To confirm the efficacy and safety of **pemigatinib** specifically in patients with previously treated, advanced cholangiocarcinoma [3].
- **Study Design:** A single-arm, multicenter trial that led to the accelerated approval of **pemigatinib**. It enrolled patients into cohorts based on their FGF/FGFR status, with the primary cohort being those with FGFR2 fusions or rearrangements [3] [2].
- **Primary Endpoint:** Overall Response Rate (ORR) as assessed by an independent review committee [1].

Global Expanded Access Program (EAP)

- **Objective:** To provide **pemigatinib** to patients in regions where it was not yet commercially available and to gather further safety data [5].
- **Study Design:** A prospective, global program. Physicians requested **pemigatinib** for eligible patients with locally advanced or metastatic CCA and FGFR alterations [5].
- **Primary Focus:** Monitoring and reporting of adverse events (AEs) to confirm the safety profile observed in clinical trials [5].

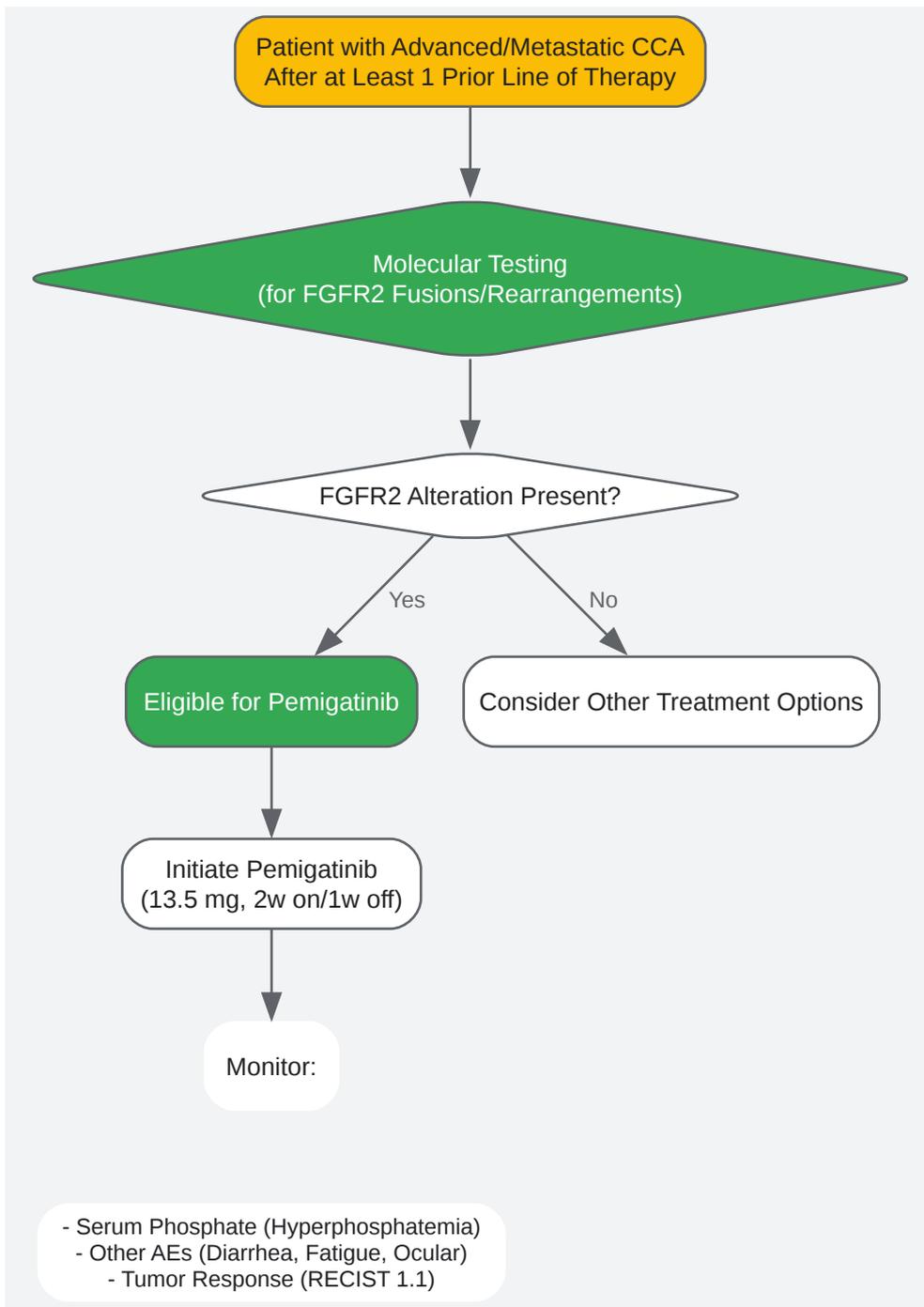
Signaling Pathway & Clinical Workflow

The diagrams below illustrate **pemigatinib**'s mechanism of action and its clinical development pathway.



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*Diagram 1: **Pemigatinib** inhibits the FGFR2 signaling pathway. In cholangiocarcinoma with FGFR2 fusions or rearrangements, the receptor is constitutively active, driving tumor growth. **Pemigatinib** binds to and inhibits FGFR2, blocking downstream signaling pathways that promote cell proliferation and survival [3] [2].*



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Diagram 2: Clinical decision pathway for **pemigatinib** use. Treatment is contingent on identifying an *FGFR2* alteration via molecular testing. Once initiated, proactive monitoring for efficacy and common adverse events, particularly hyperphosphatemia, is essential [1] [5] [3].

Key Insights for Professionals

- **Efficacy Driver:** Clinical responses to **pemigatinib** are primarily driven by the presence of **FGFR2 fusions or rearrangements**. Tumors with these alterations showed significantly higher response rates (25.0%) compared to other alteration types in early trials [1].
- **Safety Management:** **Hyperphosphatemia** is a common, on-target effect and is generally manageable with dietary modifications, phosphate binders, and/or dose adjustments. This pharmacodynamic effect can serve as a marker for target engagement [1] [4].
- **Confirmed Tolerability:** The EAP data reinforces the manageable safety profile from clinical trials, with a low rate of treatment discontinuation due to adverse events (7.9%), supporting its use in the real-world setting [5].

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